molecular formula C12H10BrN B3321619 5-Bromo-[1,1'-biphenyl]-3-amine CAS No. 136649-27-9

5-Bromo-[1,1'-biphenyl]-3-amine

Cat. No.: B3321619
CAS No.: 136649-27-9
M. Wt: 248.12 g/mol
InChI Key: GVXORPLABCGSHA-UHFFFAOYSA-N
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Description

5-Bromo-[1,1’-biphenyl]-3-amine: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a bromine atom at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-[1,1’-biphenyl]-3-amine typically involves the bromination of [1,1’-biphenyl]-3-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the biphenyl core in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods: On an industrial scale, the production of 5-Bromo-[1,1’-biphenyl]-3-amine can be achieved through a multi-step process. This process may involve the initial synthesis of [1,1’-biphenyl]-3-amine followed by bromination using bromine or a bromine-containing reagent. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-[1,1’-biphenyl]-3-amine can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different substitution patterns.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide in polar solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of 5-nitro-[1,1’-biphenyl]-3-amine.

    Reduction: Formation of [1,1’-biphenyl]-3,5-diamine.

    Substitution: Formation of 5-hydroxy-[1,1’-biphenyl]-3-amine or 5-methoxy-[1,1’-biphenyl]-3-amine.

Scientific Research Applications

Chemistry: 5-Bromo-[1,1’-biphenyl]-3-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of brominated biphenyl derivatives on biological systems. It can be used in assays to investigate its interactions with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of molecules with therapeutic properties, such as anti-inflammatory or anticancer agents.

Industry: In the materials science industry, 5-Bromo-[1,1’-biphenyl]-3-amine is used in the synthesis of polymers and advanced materials. Its bromine and amine functionalities allow for the creation of materials with specific properties, such as flame retardancy or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 5-Bromo-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 4-Bromo-[1,1’-biphenyl]-3-amine
  • 3-Bromo-[1,1’-biphenyl]-4-amine
  • 2-Bromo-[1,1’-biphenyl]-3-amine

Comparison: 5-Bromo-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the bromine atom and amine group. This positioning affects its reactivity and interactions with other molecules. Compared to its isomers, 5-Bromo-[1,1’-biphenyl]-3-amine may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXORPLABCGSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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